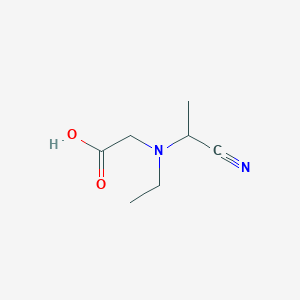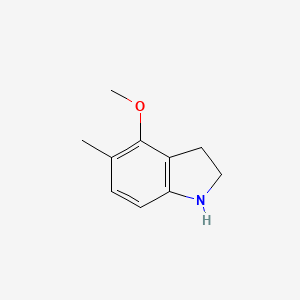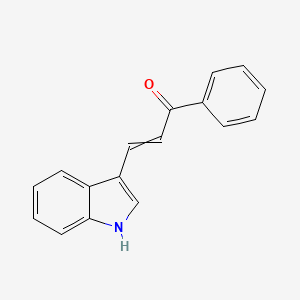
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL: is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydronaphthol, featuring a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as water or methanol, under reflux conditions. The bromination proceeds via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile (e.g., water) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-ol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation.
Major Products:
Substitution: Corresponding substituted tetrahydronaphthols.
Oxidation: 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
科学的研究の応用
Chemistry: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL depends on its specific application. In chemical reactions, the bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
- trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
- 2-Bromo-1,3,4-thiadiazole
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: Compared to similar compounds, TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit different biological activities. For example, while 2-Bromo-1,3,4-thiadiazole is used in different synthetic applications, this compound’s tetrahydronaphthalene ring system provides a different scaffold for drug design .
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
InChIキー |
OTLLBSSGPSQQJY-NXEZZACHSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1Br)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)












